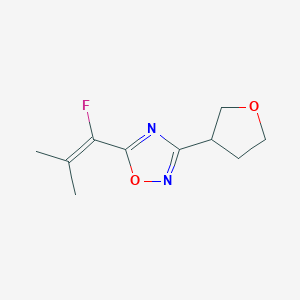![molecular formula C13H20ClFN2O2 B6661969 5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride](/img/structure/B6661969.png)
5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methoxyethylamino group, and a methylbenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride typically involves multiple steps, including the introduction of the fluorine atom and the formation of the methoxyethylamino group. Common synthetic routes may include:
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Methoxyethylation: Introduction of the methoxyethyl group using reagents like methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving aberrant signaling pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit protein kinase B (PKB) activity by binding to the ATP binding site, leading to the inhibition of downstream signaling pathways involved in cell survival, growth, and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride
- 5-chloro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride
Uniqueness
5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its bromine or chlorine analogs.
Properties
IUPAC Name |
5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2.ClH/c1-10-3-4-11(14)9-12(10)13(17)16-6-5-15-7-8-18-2;/h3-4,9,15H,5-8H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPJHDRDXZMWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NCCNCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid](/img/structure/B6661888.png)

![4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid](/img/structure/B6661896.png)
![4-[(6-Cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]benzoic acid](/img/structure/B6661901.png)
![N-[2-(2-methoxyethylamino)ethyl]-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6661923.png)
![5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661930.png)
![3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride](/img/structure/B6661935.png)
![2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661936.png)
![N-[2-(2-methoxyethylamino)ethyl]thiophene-3-carboxamide;hydrochloride](/img/structure/B6661937.png)
![4-chloro-N-[2-(2-methoxyethylamino)ethyl]-3-methylbenzamide;hydrochloride](/img/structure/B6661944.png)
![N-[2-(2-methoxyethylamino)ethyl]-4-methylthiophene-3-carboxamide;hydrochloride](/img/structure/B6661952.png)
![4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661967.png)
![2,4-difluoro-N-[2-(2-methoxyethylamino)ethyl]-5-methylbenzamide;hydrochloride](/img/structure/B6661976.png)
![methyl 3-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-nitrobenzoate;hydrochloride](/img/structure/B6661981.png)
